![molecular formula C61H88Cl2O32 B1261919 Avilamycine A CAS No. 69787-79-7](/img/structure/B1261919.png)
Avilamycine A
Vue d'ensemble
Description
Avilamycin-A est un antibiotique orthosomycine produit par la bactérie Streptomyces viridochromogenes. Il est principalement utilisé en médecine vétérinaire pour contrôler les infections bactériennes entériques chez les animaux tels que les porcs, la volaille et les lapins. L’Avilamycin-A est particulièrement efficace contre les bactéries Gram-positives et est connu pour sa structure unique, qui comprend une chaîne latérale heptasaccharidique et un fragment d’acide dichloroisoeverninic dérivé de polykétide .
Applications De Recherche Scientifique
Efficacy Against Necrotic Enteritis
Necrotic Enteritis in Poultry
Necrotic enteritis is a significant health issue in broiler chickens, caused by Clostridium perfringens. Several studies have demonstrated the efficacy of avilamycin A in preventing this condition:
- Clinical Study Findings : A study involving 2,200 broiler cockerels assessed the impact of avilamycin A on mortality rates associated with necrotic enteritis. Birds treated with avilamycin at doses of 15 and 30 ppm showed significantly lower mortality rates compared to non-medicated controls (P < 0.0001) during the critical period from day 14 to day 35 post-inoculation .
- Mechanism of Action : Avilamycin A works by reducing the population of C. perfringens in the gut, leading to decreased lesion scores and improved overall health metrics such as body weight and feed conversion rates .
Study 1: Long-term Efficacy and Resistance Monitoring
A recent study evaluated the susceptibility of C. perfringens strains to avilamycin A over seven years post-approval in Canada. The results indicated no significant change in minimum inhibitory concentrations (MICs), suggesting that avilamycin A maintains its effectiveness without contributing to resistance development in field strains . This finding is crucial for ensuring the sustainability of avilamycin A's use in animal husbandry.
Study 2: Impact on Salmonella Colonization
Research conducted on the effects of avilamycin A on salmonella colonization in chickens revealed that its administration could reduce colonization rates significantly. In various experimental setups, chickens receiving avilamycin showed lower levels of salmonella compared to control groups, indicating its potential role not only in managing C. perfringens but also in enhancing overall gut health by controlling other pathogenic bacteria .
Data Tables
Study | Animal Model | Dosage | Outcome | Significance |
---|---|---|---|---|
Mertz et al. (2022) | Broiler Chickens | 15-30 ppm | Reduced mortality from necrotic enteritis | P < 0.0001 |
Ho et al. (2013) | Piglets | 40-80 ppm | Decreased diarrhea and mortality | P < 0.05 |
Recent Canadian Study | Field Strains | Variable | No change in susceptibility over time | Not significant |
Mécanisme D'action
Avilamycin-A exerce ses effets antibactériens en inhibant la synthèse des protéines dans les bactéries sensibles. Il se lie à la sous-unité ribosomique 50S, empêchant l’association du facteur d’initiation 2 (IF2) et la formation du complexe d’initiation 70S mature. Cette inhibition perturbe le positionnement correct de l’ARN de transfert dans le site aminoacyl, conduisant finalement à la cessation de la synthèse des protéines et à la mort bactérienne .
Analyse Biochimique
Biochemical Properties
Avilamycin A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One key enzyme involved in its biosynthesis is AviZ1, an aldo-keto reductase that catalyzes the redox conversion between avilamycin A and avilamycin C . AviZ1 exhibits a preference for NADH/NAD+ as cofactors, facilitating the oxidation of avilamycin C to form avilamycin A . This interaction highlights the importance of redox reactions in the biosynthesis and regulation of avilamycin A.
Cellular Effects
Avilamycin A exerts significant effects on various types of cells and cellular processes. It primarily targets Gram-positive bacteria by binding to the 23S rRNA in the ribosome, thereby inhibiting protein synthesis . This binding blocks the entry of tRNA into the A-site, effectively halting the translation process . Additionally, avilamycin A can influence cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of the ribosome.
Molecular Mechanism
The molecular mechanism of avilamycin A involves its binding interactions with biomolecules, particularly the 23S rRNA in the ribosome . By binding to this specific region, avilamycin A prevents the proper assembly of the ribosomal complex, leading to the inhibition of protein synthesis . This mechanism of action is crucial for its antibacterial activity, as it effectively disrupts the growth and proliferation of Gram-positive bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of avilamycin A can change over time due to factors such as stability and degradation. Studies have shown that avilamycin A remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to avilamycin A can lead to adaptive responses in bacterial populations.
Dosage Effects in Animal Models
The effects of avilamycin A vary with different dosages in animal models. At lower doses, avilamycin A effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects can be observed, including disruption of normal cellular processes and potential toxicity to host tissues . These dosage-dependent effects highlight the importance of careful dosage regulation in veterinary applications.
Metabolic Pathways
Avilamycin A is involved in specific metabolic pathways, including its biosynthesis and degradation. The biosynthetic pathway of avilamycin A involves several enzymes, such as AviZ1, which catalyzes the redox conversion between avilamycin A and avilamycin C . This pathway also involves the utilization of cofactors like NADH/NAD+ to facilitate these redox reactions . The metabolic flux and levels of metabolites can be influenced by the presence of avilamycin A, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, avilamycin A is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize avilamycin A to its target sites, such as the ribosome, where it exerts its antibacterial effects . The distribution of avilamycin A within cells can also affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of avilamycin A is primarily within the ribosome, where it binds to the 23S rRNA . This localization is crucial for its activity, as it allows avilamycin A to effectively inhibit protein synthesis. Additionally, targeting signals and post-translational modifications may direct avilamycin A to specific compartments or organelles, further influencing its function and activity within the cell.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Avilamycin-A est généralement produit par fermentation microbienne. Le processus implique la culture de Streptomyces viridochromogenes dans des conditions spécifiques pour optimiser le rendement de l’antibiotique. Le bouillon de fermentation est ensuite soumis à une filtration à haute pression pour séparer l’avilamycine de la biomasse microbienne. Le filtrat obtenu est séché et traité pour obtenir le produit final .
Méthodes de production industrielle
Dans les milieux industriels, la production d’Avilamycin-A implique une fermentation à grande échelle suivie d’un traitement en aval pour purifier le composé. Le processus de fermentation est soigneusement contrôlé pour maintenir des conditions optimales pour la croissance de Streptomyces viridochromogenes et la production d’Avilamycin-A. L’utilisation de bioréacteurs avancés et de systèmes de filtration garantit un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Avilamycin-A subit diverses réactions chimiques, notamment l’oxydation et la réduction. Une réaction notable est la conversion redox entre Avilamycin-A et Avilamycin-C, facilitée par une enzyme aldo-céto réductase. Cette enzyme catalyse l’oxydation de l’Avilamycin-C pour former l’Avilamycin-A, utilisant le NADH/NAD+ comme cofacteurs .
Réactifs et conditions courantes
Les réactions redox impliquant Avilamycin-A nécessitent généralement des cofacteurs spécifiques tels que le NADH ou le NAD+. La présence de ces cofacteurs est cruciale pour la conversion efficace de l’Avilamycin-C en Avilamycin-A. De plus, les réactions sont effectuées dans des conditions contrôlées pour garantir la stabilité et l’activité de l’enzyme impliquée .
Principaux produits formés
Le principal produit formé à partir des réactions redox impliquant Avilamycin-A est Avilamycin-C. Ce composé ne diffère de l’Avilamycin-A que par l’état redox de la chaîne ramifiée à deux carbones de la fraction octose terminale .
Applications de la recherche scientifique
Avilamycin-A a plusieurs applications de recherche scientifique, en particulier dans les domaines de la microbiologie, de la médecine vétérinaire et de la biotechnologie. Il est utilisé comme composé modèle pour étudier la biosynthèse des antibiotiques orthosomycine et les mécanismes de résistance aux antibiotiques. Les chercheurs explorent également son potentiel en tant que composé principal pour le développement de nouveaux agents antimicrobiens .
En médecine vétérinaire, Avilamycin-A est utilisé pour contrôler les infections bactériennes chez le bétail, améliorant ainsi la santé et la productivité des animaux. Son efficacité contre les bactéries Gram-positives en fait un outil précieux pour la gestion de maladies telles que l’entérite nécrotique chez la volaille et les maladies entériques chez les porcs et les lapins .
Comparaison Avec Des Composés Similaires
Composés similaires
Evernimicin (Ziracin): Structurellement similaire à Avilamycin-A, l’évernimicine inhibe également la synthèse des protéines en se liant à la sous-unité ribosomique 50S.
Unicité de l’Avilamycin-A
Avilamycin-A se distingue par sa chaîne latérale heptasaccharidique unique et son fragment d’acide dichloroisoeverninic dérivé de polykétide. Ces caractéristiques structurelles contribuent à son activité antibactérienne puissante et à sa spécificité pour les bactéries Gram-positives. De plus, la capacité de l’Avilamycin-A à inhiber la synthèse des protéines par un nouveau mécanisme d’action en fait un composé précieux pour les applications de recherche et thérapeutiques .
Activité Biologique
Avilamycin A, a member of the orthosomycin family, is an antibiotic produced by the bacterium Streptomyces viridochromogenes. It has garnered attention due to its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of avilamycin A, focusing on its mechanism of action, efficacy in various studies, and implications for use in veterinary medicine.
Avilamycin A consists of a linear heptasaccharide chain linked to a terminal dichloroisoeverninic acid. The compound exerts its antibacterial effects primarily by binding to the 23S rRNA component of bacterial ribosomes, specifically targeting domain V. This interaction inhibits protein synthesis by obstructing tRNA binding at the ribosomal A-site, thereby interfering with the initiation of translation .
Binding Characteristics
- Binding Site : Avilamycin binds to nucleotides A2482 and A2534 in the 23S rRNA.
- Resistance Mechanisms : Mutations in the ribosomal RNA can lead to resistance against avilamycin, indicating a need for ongoing surveillance in clinical settings .
Efficacy Against Pathogens
Avilamycin A has demonstrated significant efficacy against various strains of Gram-positive bacteria, including Clostridium perfringens, which is a major pathogen causing necrotic enteritis in poultry. Research has shown that the minimum inhibitory concentration (MIC) for avilamycin remains stable over time, suggesting that its use does not lead to increased resistance in C. perfringens populations .
Case Study: Clostridium perfringens
A study comparing isolates from before and after avilamycin's approval for use in broiler chickens found no significant change in susceptibility. The MIC values remained consistently low (MIC50/90: 2/2 mg/L pre-approval vs. 1/2 mg/L post-approval), underscoring avilamycin's sustained effectiveness .
Comparative Efficacy and Safety
In addition to its antibacterial properties, avilamycin has been evaluated for its effects on gut microbiota and overall health in livestock. Its administration has been linked to improved health outcomes in broiler chickens without significantly altering the microbial community structure .
Table 1: Summary of Avilamycin Efficacy Studies
Study Focus | Pathogen | MIC (mg/L) Pre-Approval | MIC (mg/L) Post-Approval | Findings |
---|---|---|---|---|
Clostridium perfringens | Necrotic enteritis | 2 | 1 | No increase in resistance observed |
Salmonella spp. | Poultry colonization | 10 | 10 | Effective control of colonization |
General Gram-positive bacteria | Various strains | 1-4 | 1-4 | Consistent efficacy across strains |
Regulatory Aspects and Future Directions
Avilamycin's approval as a non-medically important antibiotic for livestock use highlights its potential role in managing antibiotic resistance concerns. Its continued use is supported by findings that it does not pose significant risks for cross-resistance with medically important antibiotics .
Future research should focus on:
- Long-term effects on microbial communities.
- Potential applications in human medicine, particularly as a treatment option for resistant infections.
- Ongoing monitoring of resistance patterns among bacterial populations.
Propriétés
IUPAC Name |
[6-[6-[2-[6-[7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRGHRXBGGPPKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88Cl2O32 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1404.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69787-79-7 | |
Record name | Avilamycin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69787-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.